
5,6-Dihydro-5-azacytosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydro-5-azacytosine, also known as this compound, is a useful research compound. Its molecular formula is C3H6N4O and its molecular weight is 114.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266223. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Oncology
Hypomethylating Agent
5,6-Dihydro-5-azacytosine has been studied as a hypomethylating agent, which can restore the expression of tumor suppressor genes silenced by hypermethylation. A comparative study highlighted its effectiveness against other nucleoside analogs like 2'-deoxy-5-azacytidine. It showed promising results in inducing hypomethylation with reduced cytotoxicity compared to its counterparts .
Case Study: Antileukemic Activity
In a phase II clinical trial involving patients with disseminated malignant melanoma, 5,6-dihydro-5-azacytidine was administered as a continuous infusion. The study aimed to evaluate its efficacy and safety profile in patients who had not undergone prior chemotherapy . Results indicated potential benefits in terms of tumor response rates.
Study Type | Findings |
---|---|
Phase II Trial | Administered 5 g/m²/24 h; assessed for efficacy in melanoma . |
Comparative Analysis | Less cytotoxic than 2'-deoxy-5-azacytidine; effective hypomethylation . |
Virology
Anti-HIV Activity
Research indicates that 5,6-dihydro-5-azacytidine exhibits anti-HIV properties through the mechanism of lethal mutagenesis of the viral genome. This unique action distinguishes it from other antiretroviral therapies and suggests its potential as a novel treatment option for HIV-infected patients .
Case Study: Clinical Trials
Clinical trials have demonstrated that 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC), a stable congener of the compound, shows minimal side effects while effectively inducing hypomethylation in HIV-infected cells. This finding supports the hypothesis that DHDAC could be a viable therapeutic agent with reduced toxicity compared to traditional HIV treatments .
Study Focus | Outcome |
---|---|
HIV Treatment | DHDAC showed minimal side effects; effective hypomethylation . |
Mechanism of Action | Induces lethal mutagenesis in viral genome . |
Epigenetic Research
The compound's role as an epigenetic modifier positions it as a valuable tool for investigating gene regulation mechanisms. Studies have demonstrated its ability to alter methylation patterns significantly, impacting gene expression profiles associated with various diseases .
特性
CAS番号 |
62488-59-9 |
---|---|
分子式 |
C3H6N4O |
分子量 |
114.11 g/mol |
IUPAC名 |
4-amino-2,5-dihydro-1H-1,3,5-triazin-6-one |
InChI |
InChI=1S/C3H6N4O/c4-2-5-1-6-3(8)7-2/h1H2,(H4,4,5,6,7,8) |
InChIキー |
CNLHNCVAKKOMQL-UHFFFAOYSA-N |
SMILES |
C1NC(=O)NC(=N1)N |
正規SMILES |
C1NC(=O)NC(=N1)N |
Key on ui other cas no. |
62488-59-9 |
同義語 |
5,6-DHAC 5,6-dihydro-5-azacytosine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。